molecular formula C18H19N3O2 B4419279 N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide

N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide

Cat. No. B4419279
M. Wt: 309.4 g/mol
InChI Key: RWDPYOMPVNQPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide, also known as S63845, is a small molecule inhibitor that selectively targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. S63845 has shown promising results in preclinical studies as a potential cancer treatment.

Mechanism of Action

Target of Action

The primary target of N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide, also known as SRPIN340, is the serine/arginine-rich protein kinase family (SRPKs) . SRPKs play a critical role in regulating pre-mRNA splicing events through the extensive phosphorylation of splicing factors from the family of serine/arginine-rich proteins (SR proteins) .

Mode of Action

SRPIN340 acts as a selective pharmacological inhibitor of SRPKs . It interacts with SRPKs, inhibiting their activity and thereby regulating the phosphorylation of the SR protein family . This interaction triggers significant cytotoxic activity and both early and late stages of cell death (apoptosis) in certain leukemia cell lines .

Biochemical Pathways

The inhibition of SRPKs by SRPIN340 affects the pre-mRNA splicing machinery . Dysregulation of this machinery has been linked to the biogenesis of several diseases, including cancer . By inhibiting SRPKs, SRPIN340 can potentially alter the progression of these diseases.

Pharmacokinetics

The compound’s cytotoxic activity against leukemia cell lines suggests that it is capable of reaching its target sites in the body

Result of Action

The result of SRPIN340’s action is a reduction in the viability of certain leukemia cell lines . By inhibiting SRPKs, SRPIN340 triggers apoptosis, leading to cell death . This suggests that SRPIN340 could have potential therapeutic applications in the treatment of leukemia and other diseases associated with dysregulated SRPK activity .

Action Environment

Factors such as the concentration of srpin340, the presence of other compounds, and the specific characteristics of the cellular environment could potentially influence its action

Future Directions

The future directions for research on N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide could include further exploration of its potential as a therapeutic strategy for fighting leukemias . Additionally, the SRPK-ligand interaction data could guide further medicinal chemistry efforts towards the development of novel drug candidates .

properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17(14-8-10-19-11-9-14)20-16-7-3-2-6-15(16)18(23)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPYOMPVNQPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.